molecular formula C17H25N7 B11499223 [4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide

[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide

Cat. No.: B11499223
M. Wt: 327.4 g/mol
InChI Key: DCSPGJZYSRVGGM-UHFFFAOYSA-N
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Description

N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: May serve as a lead compound for developing new therapeutic agents.

    Industry: Could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    Melamine: Another triazine compound used in the production of plastics and resins.

    Atrazine: A widely used herbicide with a triazine core.

    Cyanuric Acid: Used in swimming pool maintenance and as a precursor for other chemicals.

Uniqueness

N-CYANO-4,6-BIS(PIPERIDIN-1-YL)-N-(PROP-2-EN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties may make it suitable for specialized applications that other triazine compounds cannot fulfill.

Properties

Molecular Formula

C17H25N7

Molecular Weight

327.4 g/mol

IUPAC Name

[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-prop-2-enylcyanamide

InChI

InChI=1S/C17H25N7/c1-2-9-24(14-18)17-20-15(22-10-5-3-6-11-22)19-16(21-17)23-12-7-4-8-13-23/h2H,1,3-13H2

InChI Key

DCSPGJZYSRVGGM-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C#N)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3

Origin of Product

United States

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